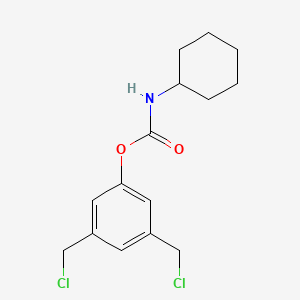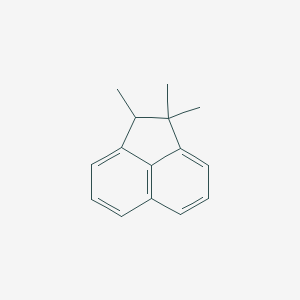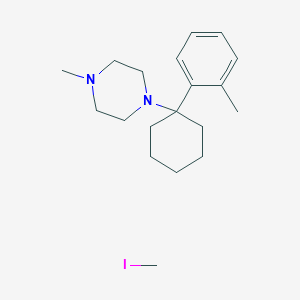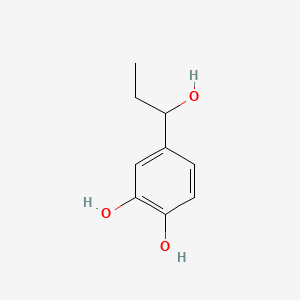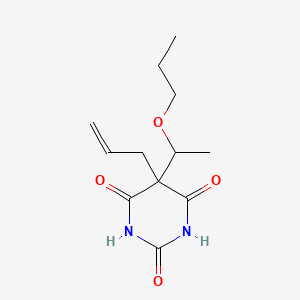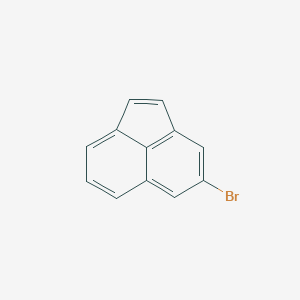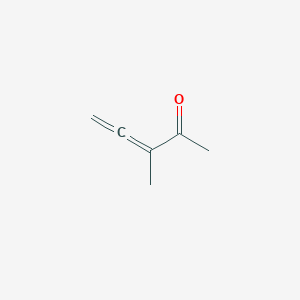
3,4-Pentadien-2-one, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pentadien-2-one, 3-methyl- is an organic compound with the molecular formula C6H8O It is a conjugated diene with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 3-methyl- can be achieved through several methods. One common approach involves the aldol condensation reaction. In this process, acetone and p-anisaldehyde are reacted in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Pentadien-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
3,4-Pentadien-2-one, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or antibacterial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3,4-Pentadien-2-one, 3-methyl- involves its interaction with molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, thereby inhibiting the virus’s ability to infect host cells . The compound’s structure allows it to interact with specific enzymes and proteins, leading to its biological effects.
Comparison with Similar Compounds
- 2,4-Pentanedione, 3-methyl-
- 3-Penten-2-one, 4-methyl-
- 1,4-Pentadien-3-one derivatives
Comparison: 3,4-Pentadien-2-one, 3-methyl- is unique due to its conjugated diene structure, which imparts distinct chemical reactivity and stability compared to other similar compounds.
Properties
CAS No. |
30515-36-7 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
InChI |
InChI=1S/C6H8O/c1-4-5(2)6(3)7/h1H2,2-3H3 |
InChI Key |
QCRQRJTVWNHEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


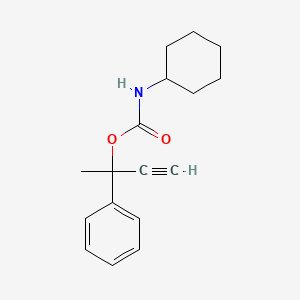
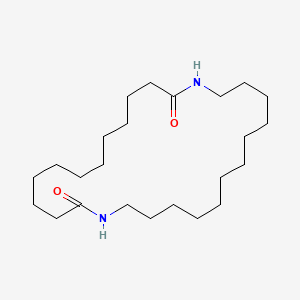
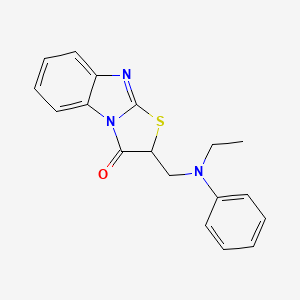

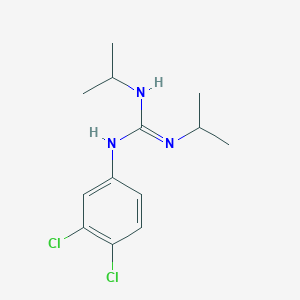

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
